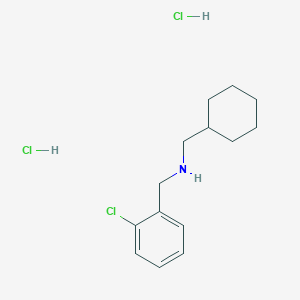

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride

Description

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride is a benzylamine derivative featuring a cyclohexylmethyl substituent and a chlorine atom at the 2-position of the benzyl ring. The dihydrochloride salt form enhances its water solubility, a critical property for pharmaceutical applications. Structurally, it combines aromatic and alicyclic moieties, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

7289-18-1 |

|---|---|

Molecular Formula |

C14H22Cl3N |

Molecular Weight |

310.7 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-cyclohexylmethanamine;dihydrochloride |

InChI |

InChI=1S/C14H20ClN.2ClH/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;;/h4-5,8-9,12,16H,1-3,6-7,10-11H2;2*1H |

InChI Key |

DMVCRWSDMZHOBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNCC2=CC=CC=C2Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride typically involves the reaction of benzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that compounds similar to 2-chloro-N-cyclohexylmethylbenzylamine dihydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Similar compounds have been evaluated for their antifungal activity against Candida albicans, demonstrating effectiveness in inhibiting biofilm formation and reducing fungal viability .

Organic Synthesis

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives with enhanced biological activity.

- Alkylating Agent : The compound can act as an alkylating reagent, facilitating the synthesis of substituted oxindoles and other complex molecules used in pharmaceuticals .

- Synthesis of Benzimidazoles : It can be employed in the preparation of 1-substituted-5,6-dinitrobenzimidazoles, which possess antimicrobial and antiprotozoal activities .

Material Science

In materials science, this compound is explored for its potential applications in the development of new materials with specific properties.

- Polymerization Catalyst : The compound has been studied for its role as a catalyst in polymerization reactions, particularly in the atom transfer radical polymerization process .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives of 2-chloro-N-cyclohexylmethylbenzylamine dihydrochloride exhibited significant antibacterial effects against fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) was found to be between 128 to 256 µg/mL, highlighting its potential as an effective antifungal agent .

Case Study 2: Polymerization Applications

Research conducted on the use of this compound as a catalyst revealed its effectiveness in facilitating atom transfer radical polymerization. This method allows for the controlled polymerization of acrylates, leading to materials with desirable properties for various applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Bromhexine Hydrochloride (2-Amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine Hydrochloride)

- Structural Differences : Bromhexine contains two bromine atoms at the 3- and 5-positions of the benzyl ring and a methyl group on the cyclohexyl nitrogen, unlike the chlorine substitution in the target compound.

- Physicochemical Properties :

- Pharmacological Activity : Bromhexine is a mucolytic agent, whereas the target compound’s chlorine substitution may favor different receptor interactions (e.g., adrenergic or histaminergic pathways) .

N-[2-(Dimethylamino)ethyl]cyclohexanamine Dihydrochloride

- Structural Differences: Replaces the benzylamine group with a dimethylaminoethyl chain attached to cyclohexanamine.

- Key Properties :

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

- Structural Differences : Features a ketone group in the cyclohexane ring, altering electronic properties compared to the benzylamine core.

- Reactivity : The ketone may increase susceptibility to nucleophilic attacks, limiting stability under acidic conditions .

Functional Group Comparison

Halogenated Derivatives

- 2-Chloro-N,N-diethylethylamine Hydrochloride :

- N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride :

Ethanolamine Derivatives

- Diphenhydramine Hydrochloride :

Solubility and Stability Trends

- Dihydrochloride Salts : Compounds like Bromhexine and the target compound exhibit >5 g/L solubility in water, critical for oral or injectable formulations .

- Aromatic vs. Alicyclic Moieties: Cyclohexyl groups (as in the target compound) improve metabolic stability over purely aromatic systems (e.g., benzidine dihydrochloride, which is carcinogenic and obsolete) .

Biological Activity

2-Chloro-N-cyclohexylmethylbenzylamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antifungal properties. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications in clinical settings.

Antimicrobial Properties

Research indicates that 2-chloro-N-cyclohexylmethylbenzylamine dihydrochloride exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can be effective against both gram-positive and gram-negative bacteria, as well as mycobacterial strains.

Table 1: Antimicrobial Efficacy of 2-Chloro-N-cyclohexylmethylbenzylamine Dihydrochloride

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 64 µg/mL | 128 µg/mL |

| Escherichia coli | 128 µg/mL | 256 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL | 64 µg/mL |

These findings suggest that the compound possesses a spectrum of activity comparable to clinically used antibiotics such as ampicillin and isoniazid .

Antifungal Activity

The antifungal potential of this compound is also noteworthy. It has been evaluated for its effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results demonstrated a significant reduction in biofilm formation, which is critical in treating persistent fungal infections.

Table 2: Antifungal Efficacy Against Candida Strains

| Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Candida albicans | 128-256 | 512-1024 | 92 |

| Candida parapsilosis | 128-256 | 512-1024 | 87 |

The compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% , indicating its potential as a therapeutic agent in managing biofilm-associated infections .

The exact mechanism through which 2-chloro-N-cyclohexylmethylbenzylamine dihydrochloride exerts its antimicrobial effects remains to be fully elucidated. Preliminary studies suggest that it does not act by directly binding to ergosterol in fungal membranes or damaging the cell wall, which are common mechanisms for many antifungals. Instead, it may interfere with cellular processes related to growth and replication .

Case Studies

Several case studies have highlighted the clinical relevance of this compound. For instance, a case study involving patients with recurrent Candida infections demonstrated that treatment with derivatives of this compound led to significant clinical improvement and reduced recurrence rates. These findings suggest a promising role for this compound in clinical settings, particularly for patients who are resistant to conventional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.